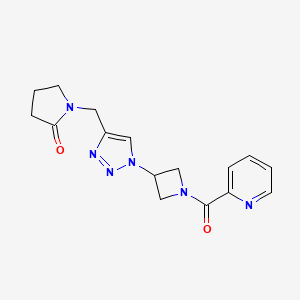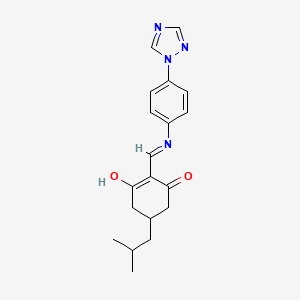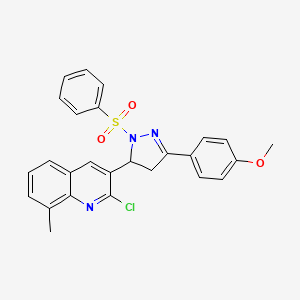![molecular formula C19H18FN3O3S B2744037 N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide CAS No. 2034242-66-3](/img/structure/B2744037.png)
N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the methylsulfonyl group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the fluorophenyl group: This step may involve Friedel-Crafts alkylation or other coupling reactions.
Formation of the benzamide structure: The final step usually involves amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the imidazole ring or the benzamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” would depend on its specific biological target. It might act by inhibiting enzymes, modulating receptors, or interfering with cellular pathways. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the imidazole ring could coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(1H-imidazol-1-yl)benzamide
- N-(1-(4-chlorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
- N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylthio)-1H-imidazol-1-yl)benzamide
Uniqueness
The unique combination of the fluorophenyl, methylsulfonyl, and imidazole groups in “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13(14-6-8-16(20)9-7-14)22-18(24)15-4-3-5-17(12-15)23-11-10-21-19(23)27(2,25)26/h3-13H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCHGPOQJAJGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2743956.png)

![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)
![5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2743960.png)

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine](/img/structure/B2743964.png)
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2743970.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)
![3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2743976.png)
